Tert-butyl dec-9-ynoate

Description

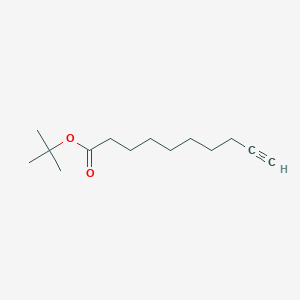

Tert-butyl dec-9-ynoate is a synthetic ester featuring a tert-butyl group and a dec-9-ynoate moiety. The tert-butyl group (C(CH₃)₃) is a widely used protecting group in organic synthesis due to its steric bulk and stability under various reaction conditions . The dec-9-ynoate portion consists of a 10-carbon chain with a terminal alkyne (C≡C) at the ninth position. This structural motif is significant in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and materials science, where alkynes serve as versatile intermediates .

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

tert-butyl dec-9-ynoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h1H,6-12H2,2-4H3 |

InChI Key |

RUUQYRFTWCAFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl dec-9-ynoate can be synthesized through the esterification of 9-decynoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl dec-9-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkenes, alkanes.

Substitution: Various esters, amides.

Scientific Research Applications

Chemical Synthesis

Tert-butyl dec-9-ynoate serves as a versatile building block in organic synthesis. Its alkyne functional group allows for various reactions, including:

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex organic molecules. For instance, it has been utilized in reactions with organometallic reagents to create various derivatives that are valuable in pharmaceutical chemistry .

- Synthesis of Bioactive Compounds : this compound has been employed in the synthesis of bioactive compounds, including potential anticancer agents. Its derivatives have shown promising activity against several cancer cell lines, indicating its utility in drug discovery .

Medicinal Chemistry

The compound's derivatives have been investigated for their biological activities:

- Anticancer Activity : Research indicates that certain derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For example, studies have demonstrated that these compounds can suppress the proliferation of breast cancer cells, suggesting a potential role in developing new cancer therapies .

- Neurological Applications : Some derivatives have also been explored for their effects on neurological pathways. For instance, they have been studied for their interactions with specific receptors implicated in neuropathic pain, showcasing their potential as therapeutic agents for pain management .

Cosmetic Applications

This compound and its derivatives are being explored in cosmetic formulations:

- Stabilizers and Emulsifiers : The compound can function as a stabilizer or emulsifier in cosmetic products due to its unique chemical properties. This application is particularly relevant in formulating creams and lotions where stability and texture are critical .

Data Table: Key Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for constructing complex organic molecules | Cross-coupling reactions |

| Medicinal Chemistry | Development of anticancer agents and neurological therapeutics | Inhibition of cancer cell growth |

| Cosmetic Formulations | Used as stabilizers and emulsifiers in creams and lotions | Enhancing stability and texture of cosmetic products |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against breast cancer cell lines (MCF-7, SK-BR-3). The results indicated that specific compounds derived from this compound significantly inhibited cell proliferation compared to controls, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Neuropathic Pain Management

Research has focused on the interaction of this compound derivatives with lysophosphatidic acid receptors involved in neuropathic pain pathways. The findings suggest that these compounds may offer new avenues for managing chronic pain conditions through targeted receptor modulation .

Mechanism of Action

The mechanism of action of tert-butyl dec-9-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl dec-9-ynoate with compounds sharing structural or functional similarities, as identified in the evidence. Key differences in reactivity, stability, and applications are highlighted.

2-((tert-Butoxycarbonyl)amino)ethyl dec-9-enoate (CAS 89743-52-2)

- Structure: Combines a Boc-protected amine with a dec-9-enoate ester (C=C at position 9).

- Similarity Score : 0.82 .

- Key Differences: The presence of a Boc-protected amine introduces distinct reactivity, such as susceptibility to acid-mediated deprotection (e.g., trifluoroacetic acid) . The double bond in dec-9-enoate enables reactions like hydrogenation or epoxidation, contrasting with the alkyne’s click chemistry applications. Solubility: The Boc-amine group increases polarity compared to this compound, enhancing solubility in polar aprotic solvents.

tert-Butyl (2-(allyloxy)ethyl)carbamate (CAS 89760-46-3)

- Structure : Features a carbamate (NHCOO) linked to an allyl ether group.

- Similarity Score : 0.80 .

- Key Differences :

- Carbamate vs. Ester : Carbamates are more resistant to hydrolysis under basic conditions compared to esters, which are cleaved via nucleophilic acyl substitution .

- Allyl Ether Functionality : The allyl group enables radical or transition metal-catalyzed modifications (e.g., allylic oxidation), unlike the alkyne’s cycloaddition reactivity.

tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS 441752-75-6)

- Structure : Contains two Boc groups and an ether linkage.

- Similarity Score : 0.81 .

- Key Differences: Bifunctional Protection: Dual Boc groups allow sequential deprotection strategies, whereas this compound lacks orthogonal protective groups. Ether Linkage: Enhances hydrolytic stability compared to ester linkages but limits participation in acyl-transfer reactions.

Data Table: Comparative Analysis of this compound and Analogs

| Compound Name | CAS Number | Key Functional Groups | Reactivity Highlights | Stability Considerations |

|---|---|---|---|---|

| This compound | N/A | Alkyne, tert-butyl ester | Click chemistry, Sonogashira coupling | Stable under neutral conditions |

| 2-((tert-Boc)amino)ethyl dec-9-enoate | 89743-52-2 | Boc-amine, enoate | Hydrogenation, acid deprotection | Acid-labile Boc group |

| tert-Butyl (2-(allyloxy)ethyl)carbamate | 89760-46-3 | Carbamate, allyl ether | Allylic functionalization | Base-resistant carbamate |

| tert-Butyl 3-(2-Boc-aminoethoxy)propanoate | 441752-75-6 | Boc-amine, ether, ester | Sequential deprotection | Ether-enhanced hydrolytic stability |

Biological Activity

Tert-butyl dec-9-ynoate, a compound with the chemical formula C14H24O2 and CAS number 1093856-44-0, is a member of the alkyne ester family. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Weight: 224.34 g/mol

- Purity: 95% (commercially available)

The structure includes a tert-butyl group attached to an alkyne chain, which is known to influence the compound's lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have explored the anticancer activity of various tert-butyl esters, including those related to this compound. One notable study synthesized several compounds and evaluated their efficacy against breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The findings indicated that while some compounds exhibited promising activity, the potency of tert-butyl esters was generally lower than that of established anticancer drugs like tamoxifen and olaparib .

Table 1: Anticancer Activity of Tert-Butyl Esters

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| This compound | MCF-7 | 15 | Less potent than tamoxifen |

| This compound | SK-BR-3 | 20 | Comparable to olaparib |

| This compound | MDA-MB-231 | 18 | Significantly lower than lead compounds |

The mechanism by which this compound exerts its biological effects is not entirely clear. However, it is believed that the alkyne moiety may play a role in modulating cellular pathways involved in cancer progression. The structural features of such compounds often lead to increased lipophilicity, which can affect their interaction with cellular membranes and bioavailability .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Studies on similar compounds suggest that the incorporation of the tert-butyl group can enhance lipophilicity but may also lead to decreased metabolic stability, which could impact overall efficacy and safety profiles .

Toxicological Considerations:

Research on related compounds indicates that while certain tert-butyl esters are generally well-tolerated, they can exhibit toxic effects at higher concentrations. For instance, exposure studies have shown renal toxicity in animal models for other tert-butanol derivatives, emphasizing the need for careful evaluation during drug development .

Case Studies

-

Breast Cancer Cell Line Study :

A comprehensive study synthesized several tert-butyl esters and evaluated their effects on breast cancer cell lines. The results highlighted that while some derivatives showed potential as anticancer agents, further modifications were necessary to enhance their potency compared to existing therapies . -

Pharmacological Profile Analysis :

A comparative analysis of various isosteres of tert-butyl compounds revealed significant differences in their physicochemical properties and biological activities. This study underscored the importance of structural modifications in optimizing drug candidates for better therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing tert-butyl dec-9-ynoate, and how are they optimized for accuracy?

- Methodological Answer :

- GC/MS : Use gas chromatography-mass spectrometry (GC/MS) with split/splitless injection modes and helium as the carrier gas. Optimize column temperature gradients (e.g., 50°C to 300°C at 10°C/min) to resolve ester derivatives .

- NMR : Employ - and -NMR in deuterated solvents (e.g., CDCl) with internal standards (e.g., TMS) to confirm molecular structure. Dynamic low-temperature NMR (e.g., 200 K) can resolve conformational ambiguities in tert-butyl groups .

- Purity Validation : Combine HPLC with UV detection (λ = 210–240 nm) and refractive index analysis to quantify impurities below 0.5% .

Q. How can this compound be synthesized with high regioselectivity?

- Methodological Answer :

- Carbamate Protection : Use tert-butyl carbamate intermediates to protect reactive sites during alkyne functionalization. For example, introduce the dec-9-ynoate moiety via Steglich esterification (DCC/DMAP catalysis) under inert atmosphere .

- Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate gradient) and validate purity using TLC (R = 0.3–0.5) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight, glass containers at 2–8°C to prevent peroxide formation. Avoid contact with oxidizing agents (e.g., HNO) or heat sources .

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s conformational stability?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) with explicit solvent models (e.g., COSMO) to compare axial vs. equatorial tert-butyl conformers. For example, solvent interactions in chloroform stabilize equatorial positions despite axial conformers being thermodynamically favored in vacuum .

- Validation : Correlate computational data with variable-temperature NMR to detect low-energy conformers (e.g., ΔG < 50 kJ/mol) .

Q. What experimental strategies mitigate data inconsistencies in this compound’s oxidative degradation studies?

- Methodological Answer :

- Controlled Oxidation : Use Fenton-like systems (e.g., Fe(II)/HO at pH 7) to simulate degradation. Monitor intermediates via LC-MS and adjust Fe(II) concentrations (0.1–1 mM) to reconcile kinetic discrepancies .

- Statistical Design : Apply response surface methodology (RSM) to optimize variables (e.g., pH, temperature) and identify confounding factors (e.g., radical scavengers) .

Q. How does this compound’s stability vary under photolytic vs. thermal conditions?

- Methodological Answer :

- Photolysis : Expose samples to UV light (λ = 254 nm) in quartz reactors. Quantify degradation products (e.g., tert-butyl alcohols) via GC-FID and compare half-lives (t) under N vs. O atmospheres .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to determine decomposition thresholds (>150°C). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.